6-[5-Chloro-2-hydroxy-3-(pyrimidin-2-ylsulfanylmethyl)benzoyl]-3-methyl-1,4-dihydropyrido[2,3-d]pyrimidin-2-one
CAS No.:
Cat. No.: VC14524264
Molecular Formula: C20H16ClN5O3S
Molecular Weight: 441.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H16ClN5O3S |
|---|---|
| Molecular Weight | 441.9 g/mol |
| IUPAC Name | 6-[5-chloro-2-hydroxy-3-(pyrimidin-2-ylsulfanylmethyl)benzoyl]-3-methyl-1,4-dihydropyrido[2,3-d]pyrimidin-2-one |
| Standard InChI | InChI=1S/C20H16ClN5O3S/c1-26-9-12-5-11(8-24-18(12)25-20(26)29)16(27)15-7-14(21)6-13(17(15)28)10-30-19-22-3-2-4-23-19/h2-8,28H,9-10H2,1H3,(H,24,25,29) |
| Standard InChI Key | ZTJNWWANFGWTCN-UHFFFAOYSA-N |
| Canonical SMILES | CN1CC2=C(NC1=O)N=CC(=C2)C(=O)C3=CC(=CC(=C3O)CSC4=NC=CC=N4)Cl |
Introduction
The compound 6-[5-Chloro-2-hydroxy-3-(pyrimidin-2-ylsulfanylmethyl)benzoyl]-3-methyl-1,4-dihydropyrido[2,3-d]pyrimidin-2-one is a complex organic molecule with a unique structural framework, featuring a pyrimidine moiety and a dihydropyrido-pyrimidinone backbone. This compound is of interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific enzymes involved in cancer progression.
Biological Activity
Preliminary studies suggest that this compound exhibits significant biological activity, particularly as an inhibitor of specific enzymes involved in cancer progression. Its structure indicates potential interactions with biomolecular targets such as Poly (ADP-ribose) polymerase 14 (PARP14), which is implicated in cancer cell proliferation and survival pathways.
Potential Applications
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Anticancer Agent: The compound's enzyme inhibition properties make it a potential candidate for the development of new anticancer drugs.
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Lead Compound: It may serve as a lead compound for further modifications to enhance efficacy and reduce toxicity in targeting various diseases linked to dysfunctional PARP14 activity.
Interaction Studies
Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Molecular Docking Simulations are crucial for understanding how this compound binds to its biological targets. These studies help elucidate the structure-activity relationship (SAR) essential for optimizing the compound's pharmacological properties.
Comparison with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-[5-Chloro...dihydropyrido[2,3-d]... | Chloro group, hydroxyl group | Potential PARP14 inhibitor |
| Quinazolinone derivatives | Aromatic rings | Anticancer |
| Pyrido[2,3-d]pyrimidines | Dihydropyrimidine structure | Antimicrobial |
| Benzamide derivatives | Amide functional group | Kinase inhibition |
This compound's unique combination of structural elements sets it apart from similar compounds, potentially offering novel mechanisms of action or improved efficacy profiles in therapeutic applications.
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